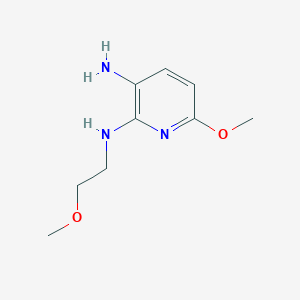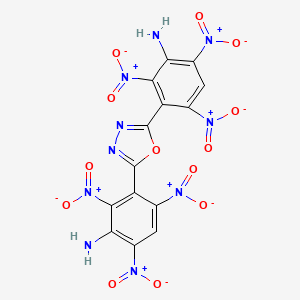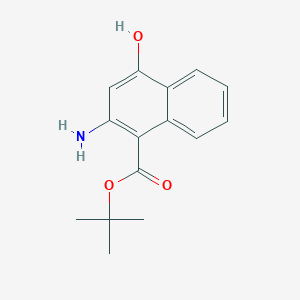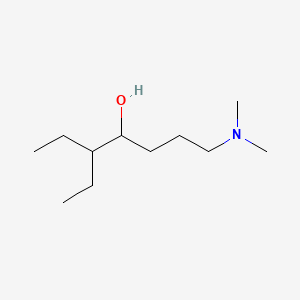
4-Heptanol, 1-dimethylamino-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptanol, 1-dimethylamino-5-ethyl- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a heptane chain, with additional dimethylamino and ethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptanol, 1-dimethylamino-5-ethyl- typically involves the reaction of heptanal with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods
On an industrial scale, the production of 4-Heptanol, 1-dimethylamino-5-ethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Heptanol, 1-dimethylamino-5-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as halides (e.g., NaCl) and amines (e.g., NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-heptanone or 4-heptanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted heptanol derivatives.
Aplicaciones Científicas De Investigación
4-Heptanol, 1-dimethylamino-5-ethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Heptanol, 1-dimethylamino-5-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Heptanol: Lacks the dimethylamino and ethyl substituents, resulting in different chemical properties.
1-Dimethylamino-5-ethyl-4-pentanol: Similar structure but with a shorter carbon chain.
4-Heptanone: An oxidized form of 4-Heptanol, 1-dimethylamino-5-ethyl-.
Uniqueness
4-Heptanol, 1-dimethylamino-5-ethyl- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the hydroxyl and dimethylamino groups allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
69727-20-4 |
|---|---|
Fórmula molecular |
C11H25NO |
Peso molecular |
187.32 g/mol |
Nombre IUPAC |
1-(dimethylamino)-5-ethylheptan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-5-10(6-2)11(13)8-7-9-12(3)4/h10-11,13H,5-9H2,1-4H3 |
Clave InChI |
CDNULJYYRLQZOV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(CCCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


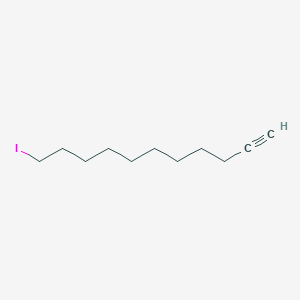
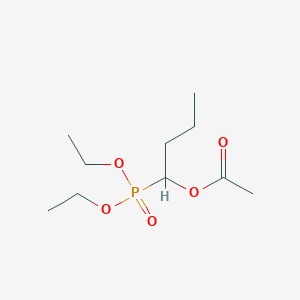
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
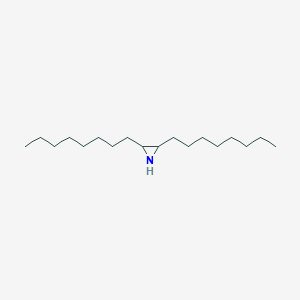

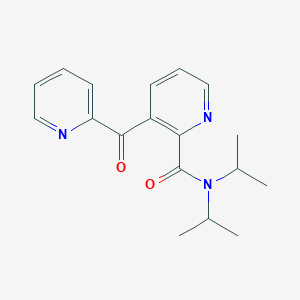

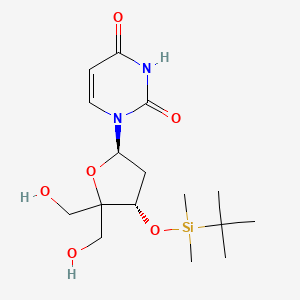


![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
